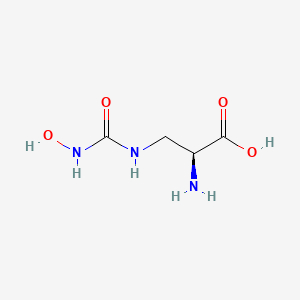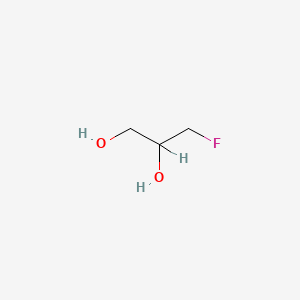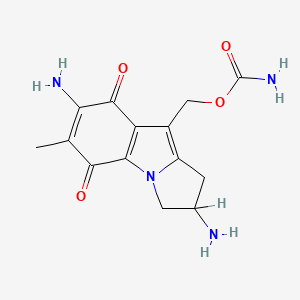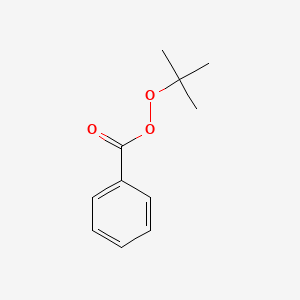
beta-(3-Hydroxyureido)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-(3-Hydroxyureido)alanine is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
1. Role in Beta-Alanine Biosynthesis and Coenzyme A Production
Beta-(3-Hydroxyureido)alanine, as a derivative of beta-alanine, plays a significant role in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA) in organisms like Saccharomyces cerevisiae. Research demonstrates that aldehyde dehydrogenase genes ALD2 and ALD3 are crucial for converting 3-aminopropanal to beta-alanine, which is essential in CoA biosynthesis (White et al., 2003).
2. Osmoprotection and Stress Tolerance in Plants
In the family Plumbaginaceae, this compound is synthesized via a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase, indicating its role in plant stress tolerance. This pathway is potentially significant for metabolic engineering to improve plant tolerance to salinity and hypoxia (Rathinasabapathi et al., 2001).
3. Potential Application in Microbial Fermentation for Plastic Monomers
Research on microbial fermentation using Saccharomyces cerevisiae has highlighted the potential application of this compound in producing 3-Hydroxypropionic acid (3HP), a key chemical building block for sustainable plastic production. This process involves engineering a synthetic pathway for de novo biosynthesis of beta-alanine and its conversion into 3HP (Borodina et al., 2015).
Eigenschaften
CAS-Nummer |
56073-44-0 |
|---|---|
Molekularformel |
C4H9N3O4 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(hydroxycarbamoylamino)propanoic acid |
InChI |
InChI=1S/C4H9N3O4/c5-2(3(8)9)1-6-4(10)7-11/h2,11H,1,5H2,(H,8,9)(H2,6,7,10)/t2-/m0/s1 |
InChI-Schlüssel |
XAFCEWGVBTWSTN-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)NC(=O)NO |
SMILES |
C(C(C(=O)O)N)NC(=O)NO |
Kanonische SMILES |
C(C(C(=O)O)N)NC(=O)NO |
| 56073-44-0 | |
Synonyme |
beta-(3-hydroxyureido)alanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)









